Cas no 2228516-49-0 ({1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine)
{1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine
- 2228516-49-0
- {1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine
- EN300-1963354
-
- Inchi: 1S/C11H13F3N2/c12-11(13,14)9-3-2-8(6-16-9)10(7-15)4-1-5-10/h2-3,6H,1,4-5,7,15H2
- InChI Key: CYVSMHMXWFQJFD-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(C=N1)C1(CN)CCC1)(F)F
Computed Properties
- Exact Mass: 230.10308291g/mol
- Monoisotopic Mass: 230.10308291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.9Ų
{1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963354-0.05g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 0.05g |
$1188.0 | 2023-09-17 | ||
| Enamine | EN300-1963354-0.1g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 0.1g |
$1244.0 | 2023-09-17 | ||
| Enamine | EN300-1963354-0.25g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 0.25g |
$1300.0 | 2023-09-17 | ||
| Enamine | EN300-1963354-0.5g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 0.5g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1963354-1.0g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1963354-2.5g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 2.5g |
$2771.0 | 2023-09-17 | ||
| Enamine | EN300-1963354-5.0g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1963354-10.0g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 10g |
$5837.0 | 2023-06-01 | ||
| Enamine | EN300-1963354-1g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 1g |
$1414.0 | 2023-09-17 | ||
| Enamine | EN300-1963354-5g |
{1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine |
2228516-49-0 | 5g |
$4102.0 | 2023-09-17 |
{1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine
Introduction to {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine (CAS No. 2228516-49-0)
{1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine, identified by its CAS number 2228516-49-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural motif that combines a pyridine ring with a trifluoromethyl substituent and a cyclobutylamino group, has garnered attention due to its potential biological activity and synthetic utility.
The structural framework of this compound is characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance metabolic stability and binding affinity in drug candidates. The pyridine core is a common pharmacophore in many bioactive molecules, often contributing to interactions with biological targets such as enzymes and receptors. The incorporation of a cyclobutyl moiety introduces rigidity to the molecule, which can be crucial for optimizing pharmacokinetic properties and target specificity.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the potential interactions of {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine with various biological targets. Studies suggest that the trifluoromethyl group may enhance the compound's ability to interact with proteins by increasing lipophilicity and reducing rotation around certain bonds. Additionally, the cyclobutylamino group could provide steric hindrance that improves binding affinity in certain enzyme active sites.
In the realm of drug discovery, this compound has been investigated for its potential as an intermediate in the synthesis of more complex molecules. The presence of both pyridine and cyclobutyl functional groups makes it a versatile building block for designing novel therapeutic agents. Researchers have explored its reactivity in various cross-coupling reactions, which are fundamental to modern organic synthesis, enabling the construction of more intricate structures.
The biological activity of {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine has been preliminarily assessed through in vitro assays. Early findings indicate that it may exhibit properties relevant to inflammation and pain modulation, areas where pyridine-based compounds have shown promise. However, further studies are necessary to fully elucidate its mechanism of action and therapeutic potential.
One of the most exciting aspects of this compound is its potential in combination therapies. The structural features of {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine make it an attractive candidate for developing synergistic drug regimens. By leveraging its unique interactions with biological targets, it could be combined with other agents to enhance overall efficacy while minimizing side effects.
The synthesis of this compound presents both challenges and opportunities for chemists. The introduction of multiple functional groups requires careful planning to ensure high yields and purity. Advances in synthetic methodologies, such as flow chemistry and catalytic processes, have made it possible to produce complex molecules like {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine more efficiently than ever before.
From a medicinal chemistry perspective, the optimization of this compound could lead to the discovery of new treatments for various diseases. The ability to modify its structure while maintaining or enhancing biological activity is key to developing effective drugs. Researchers are exploring different derivatives to improve pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug development.
The role of computational tools in understanding the behavior of {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound interacts with biological systems at the atomic level. These insights are essential for guiding experimental efforts and predicting potential side effects.
In conclusion, {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activity make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the development of new therapies.
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